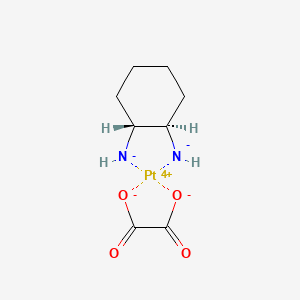

Oxaliplatino

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxaliplatin is a platinum-based chemotherapy drug used primarily to treat colorectal cancer. It belongs to the platinum-based antineoplastic class of medications and is known for its ability to interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation . Oxaliplatin is often administered in combination with other chemotherapy agents, such as fluorouracil and leucovorin, to enhance its therapeutic efficacy .

Aplicaciones Científicas De Investigación

Oxaliplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, oxaliplatin is studied for its unique coordination chemistry and its ability to form stable complexes with various ligands. Researchers investigate its reactivity and the mechanisms underlying its interactions with different chemical species .

Biology

In biological research, oxaliplatin is used to study the mechanisms of DNA damage and repair. It serves as a model compound for understanding how platinum-based drugs interact with cellular components and induce cytotoxic effects .

Medicine

Oxaliplatin is extensively used in medical research to develop new cancer therapies and improve existing treatment regimens. Clinical trials and studies focus on optimizing its dosage, minimizing side effects, and exploring its efficacy in combination with other drugs .

Industry

In the pharmaceutical industry, oxaliplatin is a critical component of chemotherapy regimens for colorectal cancer. Its production, formulation, and quality control are subjects of ongoing research to ensure its safety and effectiveness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxaliplatin is synthesized through a multi-step process involving the reaction of platinum compounds with various ligands. One common synthetic route involves the reaction of potassium tetrachloroplatinate with cyclohexane-1,2-diamine to form a platinum-diamine complex. This complex is then reacted with oxalic acid to produce oxaliplatin . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, oxaliplatin is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The industrial production of oxaliplatin also involves rigorous quality control measures to monitor the consistency and efficacy of the drug .

Análisis De Reacciones Químicas

Types of Reactions

Oxaliplatin undergoes various chemical reactions, including ligand substitution, hydrolysis, and complexation. These reactions are crucial for its activation and interaction with biological targets.

Common Reagents and Conditions

Ligand Substitution: Involves the replacement of labile ligands in oxaliplatin with other ligands, such as chloride or water molecules.

Complexation: Oxaliplatin forms complexes with various biomolecules, including DNA and proteins, through covalent bonding.

Major Products Formed

The major products formed from these reactions include platinum-DNA adducts, which are responsible for the drug’s cytotoxic effects on cancer cells .

Mecanismo De Acción

Oxaliplatin exerts its effects by forming covalent bonds with DNA, leading to the formation of platinum-DNA adducts. These adducts interfere with the DNA replication process, preventing cancer cells from dividing and proliferating . The primary molecular targets of oxaliplatin are the guanine and adenine bases in DNA, where it forms intrastrand and interstrand crosslinks . These crosslinks disrupt the DNA structure and trigger cellular responses, including apoptosis (programmed cell death) .

Comparación Con Compuestos Similares

Oxaliplatin is often compared with other platinum-based chemotherapy drugs, such as cisplatin and carboplatin. While all three drugs share a similar mechanism of action, they differ in their chemical structures, reactivity, and side effect profiles .

Similar Compounds

Cisplatin: Known for its efficacy in treating various cancers, including testicular, ovarian, and bladder cancers.

Uniqueness of Oxaliplatin

Oxaliplatin is unique in its ability to form more stable and less easily repaired DNA adducts compared to cisplatin and carboplatin. This results in a higher efficacy in treating colorectal cancer and a different spectrum of side effects, including peripheral neuropathy .

Propiedades

Número CAS |

63121-00-6 |

|---|---|

Fórmula molecular |

C8H14N2O4Pt+2 |

Peso molecular |

397.29 g/mol |

Nombre IUPAC |

(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(4+) |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1 |

Clave InChI |

PCRKGXHIGVOZKB-BNTLRKBRSA-L |

SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

SMILES isomérico |

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |

SMILES canónico |

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |

Sinónimos |

Oxalato(trans-(-)-1,2-cyclohexanediamine)platinum(II); Oxaliplatin; 61825-94-3 (Sp-4-2); Act 078; Nsc 271670; Oxalato(1,2-diaminocyclohexane)platinum(ii); Platinum (ii), (cyclohexane-1,2-diammine)oxalato-; Platinum, (1,2-cyclohexanediamine-kappan,kappan/')( |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)